N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines benzyl, chlorophenyl, and methoxyphenyl groups
Preparation Methods
The synthesis of N2-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the diazacyclopenta[cd]azulene ring system.
Functional group introduction: Benzyl, chlorophenyl, and methoxyphenyl groups are introduced through substitution reactions.
Carbothioamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N~2~-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N2-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other diazacyclopenta[cd]azulene derivatives with different substituents. Compared to these compounds, N2-BENZYL-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific combination of benzyl, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties.
References
Properties
Molecular Formula |
C31H28ClN3OS |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3OS/c1-36-25-16-12-23(13-17-25)28-26-9-5-6-18-34-27(22-10-14-24(32)15-11-22)20-35(31(26)34)29(28)30(37)33-19-21-7-3-2-4-8-21/h2-4,7-8,10-17,20H,5-6,9,18-19H2,1H3,(H,33,37) |
InChI Key |
SJZHKQAGDDXGJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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